6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride
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Overview
Description
6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiazole ring fused with an azepine ring, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives
Scientific Research Applications
6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Industry: It is utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The molecular interactions and binding affinities are often studied using computational docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazolo[5,4-d]thiazoles: These compounds are known for their electron-deficient nature and high oxidative stability.
Uniqueness
6H-Thiazolo(4,5-d)azepine-6-ethanol, 4,5,7,8-tetrahydro-2-amino-, dihydrochloride is unique due to its fused thiazole-azepine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
36067-83-1 |
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Molecular Formula |
C9H17Cl2N3OS |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-(2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-6-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C9H15N3OS.2ClH/c10-9-11-7-1-3-12(5-6-13)4-2-8(7)14-9;;/h13H,1-6H2,(H2,10,11);2*1H |
InChI Key |
NMDVYJBWTSMCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1N=C(S2)N)CCO.Cl.Cl |
Origin of Product |
United States |
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